molecular formula C12H9BO2 B2650859 6H-Dibenzo[c,e][1,2]oxaborinin-6-ol CAS No. 14205-96-0

6H-Dibenzo[c,e][1,2]oxaborinin-6-ol

Cat. No.: B2650859
CAS No.: 14205-96-0
M. Wt: 196.01
InChI Key: TVMGRHFILUALSH-UHFFFAOYSA-N
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Description

6H-Dibenzo[c,e][1,2]oxaborinin-6-ol is a cyclic boronic acid derivative with the molecular formula C₁₂H₉BO₂. This compound is part of the broader class of organoboron compounds, which are known for their versatility in organic synthesis and their applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[c,e][1,2]oxaborinin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s boronic acid moiety makes it particularly reactive in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bis(pinacolato)diboron, NiCl₂(PPh₃)IPr, and Cs₂CO₃. These reactions typically occur under mild conditions, such as at 100°C in PhMe .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 6H-Dibenzo[c,e][1,2]oxaborinin-6-ol involves its ability to interact with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Dibenzo[c,e][1,2]oxaborinin-6-ol is unique due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .

Properties

IUPAC Name

6-hydroxybenzo[c][1,2]benzoxaborinine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15-13/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMGRHFILUALSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C3=CC=CC=C3O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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